molecular formula C24H25N7O3 B2966086 (2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-41-2

(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2966086
CAS No.: 920178-41-2
M. Wt: 459.51
InChI Key: QXIIAQKIEHBANW-UHFFFAOYSA-N
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Description

The compound “(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a triazolopyrimidine derivative featuring a piperazine linker and a methanone group. Its structure comprises a triazolopyrimidine core substituted with a p-tolyl group (4-methylphenyl) at position 3 and a piperazine ring at position 7. The piperazine moiety is further functionalized with a 2,4-dimethoxyphenyl methanone group.

The 2,4-dimethoxy substitution on the phenyl ring enhances solubility through hydrogen-bonding interactions, while the p-tolyl group contributes hydrophobic interactions. Such structural features are critical for optimizing pharmacokinetic properties, including bioavailability and metabolic stability.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-16-4-6-17(7-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)19-9-8-18(33-2)14-20(19)34-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIAQKIEHBANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920178-41-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H25_{25}N7_7O3_3 with a molecular weight of 459.5 g/mol. The structure features a dimethoxyphenyl group and a triazolopyrimidine moiety linked through a piperazine ring.

PropertyValue
CAS Number920178-41-2
Molecular FormulaC24_{24}H25_{25}N7_7O3_3
Molecular Weight459.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been tested against multiple cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), demonstrating IC50_{50} values in the micromolar range .
  • Enzyme Inhibition : Some studies suggest that compounds with the triazolopyrimidine structure can inhibit specific kinases and enzymes involved in cancer progression and inflammation. For instance, inhibition of EGFR (Epidermal Growth Factor Receptor) has been noted in related compounds .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Anticancer Screening

A study conducted by Zhang et al. synthesized various triazolopyrimidine derivatives and screened them for anticancer activity using the TRAP PCR-ELISA assay. One derivative exhibited an IC50_{50} value of 1.18 ± 0.14 µM against HEPG2 cells, indicating potent anticancer properties .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of EGFR and Src kinases by related compounds. The most effective derivative showed an IC50_{50} value of 0.24 µM for EGFR inhibition, highlighting the potential therapeutic applications in cancer treatment .

Summary of Findings

The biological activity of this compound suggests significant potential in medicinal applications:

  • Anticancer Properties : Effective against various cancer cell lines with low IC50_{50} values.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in cancer progression.

Comparison with Similar Compounds

Substituent Effects on Solubility and Binding

  • Target Compound : The 2,4-dimethoxyphenyl group provides moderate polarity, balancing solubility and membrane permeability. The p-tolyl group enhances hydrophobic interactions, likely improving target binding in hydrophobic pockets .
  • This group also improves affinity for aromatic stacking interactions in enzyme active sites.
  • 3,4-Dimethoxyphenyl Analog : The additional methoxy group at position 3 increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration. This compound’s 3-methoxyphenyl substituent on the triazolo ring could sterically hinder binding to certain targets.
  • Methylthio Analog : The 2-(methylthio)phenyl group elevates lipophilicity, favoring passive diffusion across membranes. However, the sulfur atom may predispose the compound to metabolic oxidation, shortening its half-life.

Pharmacokinetic Implications

  • Metabolic Stability : The trifluoromethyl group in and methylthio group in demonstrate contrasting metabolic fates. While the former resists oxidation, the latter may form sulfoxide metabolites, necessitating structural optimization for prolonged activity.
  • Target Selectivity : The 2,4-dimethoxy substitution in the target compound could confer selectivity for serotonin or dopamine receptors, as methoxy groups are common in GPCR ligands . In contrast, the trifluoromethyl analog may favor kinase targets due to its planar, electron-deficient aromatic system.

Q & A

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

To confirm the structure, employ a combination of:

  • NMR spectroscopy (1H and 13C) to verify proton and carbon environments, particularly the triazolo-pyrimidine core and piperazine moiety.
  • High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula.
  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated in studies of analogous triazolo-pyrimidine derivatives .

Q. How should researchers design a synthetic route for this compound?

Key steps include:

  • Cyclocondensation reactions for the triazolo-pyrimidine core, using chloro-substituted intermediates (e.g., chloroethyl acetate) under reflux conditions in ethanol/dioxane mixtures .
  • Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination to introduce the methanone-linked aryl group.
  • Protection/deprotection strategies for methoxy groups to avoid side reactions during synthesis.

Q. What are the critical stability considerations for handling and storing this compound?

  • Store at -20°C under inert gas (argon) to prevent hydrolysis of the triazolo-pyrimidine ring.
  • Avoid prolonged exposure to light, as dimethoxyphenyl groups may undergo photodegradation .

Advanced Research Questions

Q. How can conflicting bioactivity data across different assay models be resolved?

  • Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm target engagement.
  • Stability testing : Assess compound integrity in assay buffers (e.g., via HPLC) to rule out degradation artifacts .
  • Dose-response curves : Ensure consistency in IC50 values across multiple replicates and cell lines.

Q. What experimental design principles apply to optimizing synthetic yield?

Adopt a split-plot design to test variables:

FactorLevels TestedOptimal Condition
SolventEthanol, DMF, DMSOEthanol/dioxane
Temperature80°C, 100°C, 120°C100°C
CatalystPd(OAc)₂, CuI, NonePd(OAc)₂
Statistical analysis (ANOVA) can identify significant interactions between factors .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to biological targets (e.g., kinases) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide analog synthesis .

Q. What strategies address low solubility in biological assays?

  • Formulation : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in enzymatic vs. cellular activity?

  • Membrane permeability : Measure logP to assess passive diffusion; consider active transport mechanisms.
  • Off-target effects : Perform kinome-wide profiling to identify unintended interactions .

Q. What methodologies validate target engagement in vivo?

  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins) in tissue samples.
  • Isotope labeling : Use 14C-labeled compound for biodistribution studies .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters for Triazolo-Pyrimidine Core

ParameterCondition RangeOptimal ValueYield Improvement
Reaction Time6–24 hrs12 hrs15%
Solvent RatioEthanol:Dioxane (1:1–3:1)2:120%
Catalyst Loading1–5 mol% Pd(OAc)₂3 mol%25%
Data adapted from triazolo-pyrimidine syntheses .

Q. Table 2: Bioassay Design for Antimicrobial Activity

Assay TypeCell Line/StrainPositive ControlKey Endpoint
MICS. aureus ATCC 25923CiprofloxacinGrowth inhibition
Time-KillE. coli DH5αAmpicillinLog10 CFU reduction
CytotoxicityHEK-293DMSOIC50 (MTT assay)
Adapted from biological evaluation frameworks .

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